molecular formula C24H19N5O3 B2928191 (E)-1-(2-cyanophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 942002-01-9

(E)-1-(2-cyanophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Numéro de catalogue: B2928191
Numéro CAS: 942002-01-9
Poids moléculaire: 425.448
Clé InChI: AAYVLEHMUZZWES-XAYXJRQQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-1-(2-cyanophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a sophisticated research compound designed as a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary regulator of angiogenesis. This quinazolinone-based small molecule is engineered to target the VEGF/VEGFR-2 signaling pathway, which is critical for endothelial cell proliferation, migration, and the formation of new blood vessels that support tumor growth and progression. Without functional vascularization, cancer cells remain dormant and lose their capacity to metastasize, making angio-suppressive strategies like VEGFR-2 inhibition a prominent therapeutic approach for investigating malignancy treatment . The core quinazolinone structure serves as an excellent hinge-binding moiety that occupies the ATP binding domain of the VEGFR-2 enzyme, while the integrated urea pharmacophore is essential for forming key hydrogen bonds with the DFG motif of the receptor, specifically coordinating with residues Asp1046 and Glu885 to achieve potent enzymatic inhibition . This molecular design is supported by docking analyses confirming that analogous quinazolinone-urea hybrids bind effectively to the VEGFR-2 binding region, with results showing strong correlation with experimental inhibitory data . Researchers can utilize this compound to explore anti-angiogenic mechanisms in various cancer contexts, as related quinazoline derivatives have demonstrated significant in vitro anticancer efficacy against a panel of cancer cell lines and have shown potential to induce apoptosis and cause cell cycle arrest, such as at the G1/S phase in breast cancer models . The inclusion of the 3-methoxybenzyl group on the quinazolinone core contributes to the molecule's hydrophobic interactions with the back allosteric site of the enzyme, influencing its overall potency and selectivity profile . This compound is intended for scientific investigation into angiogenesis-dependent malignancies and the development of novel targeted cancer therapies.

Propriétés

Numéro CAS

942002-01-9

Formule moléculaire

C24H19N5O3

Poids moléculaire

425.448

Nom IUPAC

1-(2-cyanophenyl)-3-[3-[(3-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C24H19N5O3/c1-32-18-9-6-7-16(13-18)15-29-22(19-10-3-5-12-21(19)27-24(29)31)28-23(30)26-20-11-4-2-8-17(20)14-25/h2-13H,15H2,1H3,(H2,26,28,30)

Clé InChI

AAYVLEHMUZZWES-XAYXJRQQSA-N

SMILES

COC1=CC=CC(=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4C#N

Solubilité

not available

Origine du produit

United States

Activité Biologique

The compound (E)-1-(2-cyanophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of isocyanates with appropriate amines or phenolic compounds. The structure can be represented as follows:

C19H19N3O2\text{C}_{19}\text{H}_{19}\text{N}_3\text{O}_2

Key Structural Features

  • Quinazoline Framework : The quinazoline moiety is known for its diverse biological activities, including antitumor and antimicrobial properties.
  • Urea Linkage : The urea functional group enhances the compound's ability to interact with biological targets.
  • Substituents : The presence of methoxy and cyano groups contributes to the compound's lipophilicity and potential bioactivity.

Antitumor Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antitumor activity. For example, studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colon cancers.

Compound TypeCell LineIC50 Value (µM)
Quinazoline DerivativeMCF-7 (breast)6.2
Quinazoline DerivativeHCT-116 (colon)27.3

These findings suggest that the target compound may possess similar antitumor properties due to its structural analogies with known active compounds .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinazoline derivatives are noted for their effectiveness against various bacterial strains. A study demonstrated that compounds with similar structures showed potent activity against Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli30 µg/mL

These results indicate a promising potential for the target compound as an antimicrobial agent .

The biological activity of quinazoline derivatives is often attributed to their ability to inhibit specific enzymes involved in cancer proliferation and bacterial growth. For instance, they may act as inhibitors of topoisomerases or kinases, which are crucial in DNA replication and repair processes.

Study 1: Antitumor Efficacy in MCF-7 Cells

In a controlled experiment, the target compound was tested against MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 6.2 µM, highlighting its potential as a chemotherapeutic agent.

Study 2: Antimicrobial Activity Against E. coli

Another study evaluated the antimicrobial efficacy of the compound against E. coli. The results showed an MIC of 30 µg/mL, demonstrating effective inhibition of bacterial growth.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound C24H20N4O3 ~412.4* 2-cyanophenyl, 3-methoxybenzyl Not reported
(E)-1-(4-chlorophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea C20H19ClN4O3 398.8 4-chlorophenyl, tetrahydrofuran-methyl Not reported
1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-(2-(5-((3-chlorobenzyl)oxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea C37H34Cl2FN7O4S 762.2 (ESI-MS) Thiazole, piperazine, 3-chloro-4-fluorophenyl 194–195
3-phenyl-3,4-dihydroquinazolin derivatives (e.g., 1c: X = OCH3) Varies Varies Methoxy, sulfonamide Not reported

*Estimated based on structural analogs .

Key Observations:
  • Substituent Effects: The target compound’s 2-cyanophenyl group is more electron-withdrawing than the 4-chlorophenyl group in ’s analog, which may alter solubility and target binding .

Spectroscopic Data

  • Target Compound : Predicted ¹H-NMR signals include a urea NH proton (~10.5–11.5 ppm) and methoxy singlet (~3.8 ppm), consistent with analogs .
  • Compound : Urea NH proton at δ 11.42 ppm; aromatic protons in δ 7.15–8.47 ppm range .
  • Compound : Similar urea NH and quinazolin carbonyl signals expected, though exact data are unavailable .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.